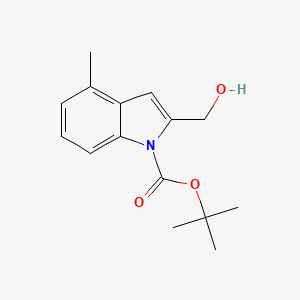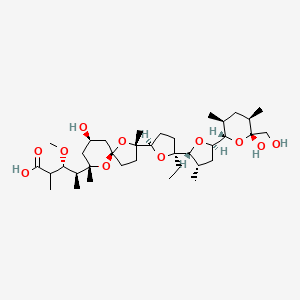
Monensin sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Monensin sodium salt” is a complex organic molecule with multiple chiral centers and functional groups This compound is characterized by its intricate structure, which includes several oxane and oxolane rings, hydroxyl groups, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reaction conditions and reagents. The preparation may start with the construction of the oxane and oxolane rings, followed by the introduction of the hydroxyl and methoxy groups. Key steps may include:
Ring Formation: Cyclization reactions to form the oxane and oxolane rings.
Functional Group Introduction: Addition of hydroxyl and methoxy groups through nucleophilic substitution or addition reactions.
Chiral Center Formation: Use of chiral catalysts or starting materials to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This may involve:
High-Throughput Screening: Identifying the most efficient catalysts and reaction conditions.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production.
Purification: Using techniques such as chromatography and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of carbonyl groups would regenerate the hydroxyl groups.
Applications De Recherche Scientifique
Chemistry
The compound’s complex structure makes it an interesting subject for synthetic organic chemistry research, particularly in the development of new synthetic methods and catalysts.
Biology
The presence of multiple hydroxyl groups and rings suggests potential biological activity, making the compound a candidate for drug discovery and development.
Medicine
If the compound exhibits biological activity, it could be investigated for therapeutic applications, such as anti-inflammatory, antiviral, or anticancer properties.
Industry
The compound’s unique structure may also find applications in materials science, such as the development of new polymers or nanomaterials.
Mécanisme D'action
The mechanism of action would depend on the compound’s specific biological activity. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Monensin sodium salt
- This compound
Uniqueness
The compound’s uniqueness lies in its specific arrangement of functional groups and chiral centers, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
(3R,4S)-4-[(2S,5R,7S,9R)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-9-hydroxy-2,7-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-3-methoxy-2-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O11/c1-10-34(30-21(3)16-26(43-30)28-20(2)15-22(4)36(41,19-37)45-28)12-11-27(44-34)32(7)13-14-35(46-32)18-25(38)17-33(8,47-35)24(6)29(42-9)23(5)31(39)40/h20-30,37-38,41H,10-19H2,1-9H3,(H,39,40)/t20-,21-,22+,23?,24-,25+,26+,27+,28-,29-,30+,32-,33-,34-,35-,36-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYYPAIYMVJXKK-FLOCGDGMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(CC(O3)(C)C(C)C(C(C)C(=O)O)OC)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H](C[C@@](O3)(C)[C@@H](C)[C@H](C(C)C(=O)O)OC)O)C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
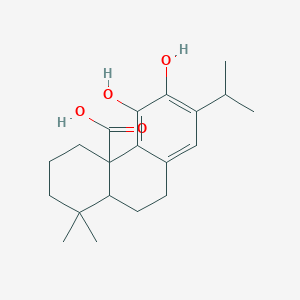
![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12R,15S,21R,22S)-21-[[(2S)-6-amino-2-[[(3R,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B8081737.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B8081744.png)
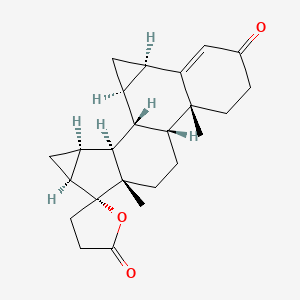
![1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum](/img/structure/B8081758.png)
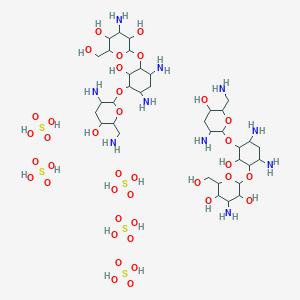
![Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-,4-[2-(acetylamino)benzoate], monohydrobromide, (1a,14a,16b)-](/img/structure/B8081770.png)
![[4-[2-[(16Z,24Z,26Z,28Z)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B8081778.png)
![(2S)-3-[[(2S,3S,4S,5R,6R)-3-[(2R,3S,4S,5R,6S)-3-acetamido-5-[(2R,3S,4S,5R,6S)-3-acetamido-4-hydroxy-6-methyl-5-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[(2-hydroxyacetyl)oxymethyl]oxan-2-yl]oxy-4-acetyloxy-6-carbamoyl-5-hydroxy-5-methyloxan-2-yl]oxy-hydroxyphosphoryl]oxy-2-[(2Z,6Z,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]propanoic acid](/img/structure/B8081787.png)
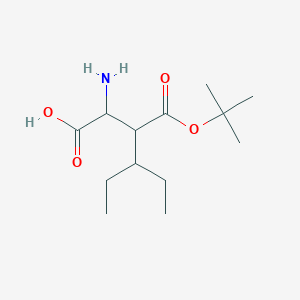
![(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione](/img/structure/B8081808.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B8081814.png)
![3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine](/img/structure/B8081816.png)
